molecular formula C10H13NO3 B8454882 2,4-Dimethoxy-6-methylbenzamide

2,4-Dimethoxy-6-methylbenzamide

Cat. No.: B8454882
M. Wt: 195.21 g/mol
InChI Key: PQKFBIVPDGGROX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylbenzamide is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data on this exact amide is not available in the public domain, its core structure provides insights into its potential research value. The compound features a benzamide scaffold, a significant pharmacophore in medicinal chemistry known for its ability to form key hydrogen bonds with biological targets . Furthermore, the presence of two methoxy groups is a common feature in many active pharmaceutical ingredients, where they can influence a molecule's conformation, binding affinity, and metabolic stability . Researchers may explore this compound as a building block in organic synthesis or as a reference standard in the development of new substances. Handling should follow standard laboratory safety practices. Refer to the material safety data sheet (MSDS) for detailed handling and hazard information.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2,4-dimethoxy-6-methylbenzamide

InChI

InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12)

InChI Key

PQKFBIVPDGGROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

2-Methoxy-N,N-dimethylbenzamide (6f)

  • Structure : A benzamide with a single methoxy group at the 2-position and dimethylamine substitution.
  • Key Differences : The absence of a 4-methoxy and 6-methyl group reduces steric hindrance compared to 2,4-Dimethoxy-6-methylbenzamide. This likely enhances solubility in polar solvents due to reduced hydrophobicity.
  • Synthetic Relevance : Such derivatives are often intermediates in pharmaceutical synthesis, emphasizing the role of methoxy groups in modulating reactivity.

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7)

  • Structure : Features a benzothiazole ring fused with methoxy and benzamide groups.

Pharmacokinetic and Metabolic Profiles

Penclomedine (3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)

  • Structure : A pyridine derivative with dimethoxy and trichloromethyl substituents.
  • Pharmacokinetics: Parameter Value Elimination half-life 69 minutes Total body clearance 114 ml/min/m² Bioavailability (oral) ~2% of intravenous dose
  • Metabolism : Undergoes NADPH-dependent oxidative and reductive metabolism, forming dimerized metabolites.
  • Contrast : The pyridine core and trichloromethyl group in penclomedine confer distinct metabolic pathways and lower oral bioavailability compared to benzamide derivatives like this compound, which may exhibit better absorption due to reduced steric bulk.

Crystallographic and Hydrogen-Bonding Behavior

4-Methoxybenzamidinium Derivatives

  • Structural Insight : Methoxy groups influence molecular packing via C–H···O and N–H···O hydrogen bonds, stabilizing crystal lattices.

4,6-Dimethoxy-2-(4'-methoxyphenyl)benzimidazole (5e)

  • Synthesis: Derived from 2-aminobenzamide precursors under acidic conditions.
  • Elemental Analysis :

    Element Calculated (%) Found (%)
    C 71.6 71.5
    H 6.0 6.2
    N 10.4 10.2
  • Relevance : Highlights the precision required in synthesizing multi-methoxy benzamide derivatives, with deviations <0.5% indicating high purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dimethoxy-6-methylbenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing the precursor with absolute ethanol and glacial acetic acid as a catalyst (4–6 hours) under reduced pressure can yield the desired product. Solvent choice (e.g., ethanol) and acid catalysis are critical for driving the reaction to completion . To optimize yields, systematically vary reaction time, temperature, and stoichiometry while monitoring purity via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy and methyl substituents. Compare chemical shifts with structurally analogous compounds (e.g., 4-methoxybenzamide derivatives) .
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles. High-resolution data (e.g., < 1.0 Å) ensures accurate structural determination, particularly for methoxy group orientations .

Q. How can common impurities be identified and removed during synthesis?

  • Methodological Answer : Impurities often arise from incomplete substitution or side reactions. Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification. Confirm purity via melting point analysis (e.g., 164–167°C for related methoxybenzamides) and mass spectrometry .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data refinement?

  • Methodological Answer : For ambiguous electron density maps (e.g., disordered methoxy groups), apply SHELXL’s restraints for bond distances and angles. Use the TWIN command if twinning is suspected. Validate the final model with R-factor convergence (< 5%) and Hirshfeld surface analysis to ensure hydrogen-bonding networks are accurately modeled .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : If NMR suggests conformational flexibility (e.g., rotating methoxy groups) but crystallography shows a static structure, perform variable-temperature NMR or DFT calculations to assess energy barriers for rotation. Cross-validate with IR spectroscopy to detect hydrogen-bonding patterns that may stabilize specific conformations .

Q. How can synthetic protocols be adapted to study structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Modify the methyl or methoxy substituents using protecting-group strategies. For example, replace the 6-methyl group with deuterated analogs (e.g., CD3_3) via isotopic labeling to track metabolic stability. Use Suzuki-Miyaura coupling for introducing aryl groups at specific positions .

Q. What computational methods support the interpretation of experimental data for this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with X-ray structures. Calculate NMR chemical shifts using GIAO methods to validate experimental assignments. Lattice energy calculations (e.g., via PIXEL) can explain packing motifs observed in crystallography .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC-MS. For crystalline samples, assess hygroscopicity by comparing PXRD patterns before and after exposure to moisture. Stabilize using inert atmospheres or desiccants if decomposition is observed .

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